Synthetic Yield & Reaction Time vs. Phenyl Isocyanate
In a direct head-to-head comparison, phenylcarbamic chloride (3rd method) produced 50-60% yields of substituted 2-oxo-2H-chromen-7-yl phenylcarbamates with a 1-hour reaction time, whereas phenyl isocyanate (2nd method) afforded 85-95% yields in only 15 minutes under identical reaction conditions (triethylamine, petroleum ether) [1]. The yield differential ranges from 35% to 45% in favor of phenyl isocyanate, with a reaction time reduction of 45 minutes.
| Evidence Dimension | Synthetic yield and reaction time for coumarin phenylcarbamate synthesis |
|---|---|
| Target Compound Data | Yield: 50–60%; Reaction time: 1 hour |
| Comparator Or Baseline | Phenyl isocyanate: Yield: 85–95%; Reaction time: 15 minutes |
| Quantified Difference | Yield differential: 35–45% (absolute); Reaction time differential: 45 minutes |
| Conditions | Reaction of 7-hydroxycoumarin with electrophile in presence of triethylamine and petroleum ether |
Why This Matters
Researchers requiring high-yielding, rapid carbamate formation should select phenyl isocyanate; phenylcarbamic chloride may be preferred when slower, more controlled reactivity is desired or when phenyl isocyanate is incompatible with other functional groups.
- [1] Anand, P., & Singh, B. (2016). A facile and efficient synthesis of substituted 2-oxo-2H-chromen-7-yl phenylcarbamates from differently substituted 7-hydroxycoumarin. Organic Chemistry: An Indian Journal, 12(3), 102. View Source
